molecular formula C26H34O7 B1218905 Hellebrigenin 3-acetate CAS No. 4064-09-9

Hellebrigenin 3-acetate

Cat. No.: B1218905
CAS No.: 4064-09-9
M. Wt: 458.5 g/mol
InChI Key: VIOBLZMEZRNYRR-XDFZRXKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hellebrigenin 3-acetate (CAS 4064-09-9) is a bufadienolide steroid natural product with the molecular formula C₂₆H₃₄O₇ and a monoisotopic mass of 458.2305 . It is sourced from natural origins, including plants like Bersama abyssinica and toad skin secretions . This compound is of significant interest in biochemical research due to its potent antitumor properties. Studies have identified it as a tumor inhibitor, demonstrating efficacy in models of pancreatic cancer by inducing G0/G1 cell cycle arrest and promoting early apoptosis and autophagy . Its cytotoxic effects extend to other cell lines, including promyelocytic leukemia (HL-60), where it triggers cell death through apoptosis and cell cycle arrest at the G2/M phase, without showing genotoxic activity . The mechanism of action is multifaceted, potentially involving the inhibition of Na+/K+-ATPase, and is characterized by the modulation of key apoptotic and autophagic proteins. In pancreatic cancer cells, treatment with this compound increases the expression of executioner caspases (3 and 7) and autophagy-related proteins like LC3 and Atg12 . In leukemia cells, it induces mitochondrial depolarization and phosphatidylserine externalization, hallmarks of the apoptotic pathway . Researchers value this bufadienolide for probing cell death mechanisms and investigating new oncology targets.

Properties

CAS No.

4064-09-9

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H34O7/c1-16(28)33-18-5-10-24(15-27)20-6-9-23(2)19(17-3-4-22(29)32-14-17)8-12-26(23,31)21(20)7-11-25(24,30)13-18/h3-4,14-15,18-21,30-31H,5-13H2,1-2H3/t18-,19+,20-,21+,23+,24-,25-,26-/m0/s1

InChI Key

VIOBLZMEZRNYRR-XDFZRXKSSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Hellebrigenin 3-acetate has demonstrated significant antitumor properties against various cancer cell lines. A study highlighted its effectiveness against pancreatic cancer cell lines SW1990 and BxPC-3, where it inhibited cell proliferation in a dose- and time-dependent manner. The mechanism involved apoptosis and autophagy induction, as evidenced by flow cytometry and Western blot analyses showing increased expression of apoptotic markers such as caspase proteins and LC3 .

Case Study: Pancreatic Cancer

  • Cell Lines : SW1990, BxPC-3
  • Method : MTT assay for viability; flow cytometry for apoptosis
  • Findings :
    • Inhibition rates of 96.45% (SW1990) and 87.71% (BxPC-3) at maximum concentrations after 96 hours.
    • Induction of G0/G1 cell cycle arrest and early apoptosis.

Cytotoxicity Against Various Cancer Types

This compound exhibits cytotoxic effects across a range of cancer cell lines, including nasopharyngeal (KB), lung (A549), ovarian (1A9), prostate (PC-3), colon (HCT-8), and epidermoid (A431) cells. The compound showed lower half-maximal inhibitory concentration (IC50) values in certain cell lines, indicating high potency.

Cell Line IC50 (µg/mL) Notes
A5490.003Highly sensitive
KB0.008Highly sensitive
KB-VIN0.008Highly sensitive
PC-3Not specifiedVaried sensitivity

Cardiotonic Properties

Beyond its anticancer applications, this compound has been studied for its cardiotonic effects due to its interaction with Na+/K+-ATPase enzymes. It exhibits a significantly higher affinity for these enzymes compared to other compounds like strophanthidin, making it a potential candidate for further cardiac research.

Compound Affinity
HellebrigeninBaseline
This compound3 times more potent
StrophanthidinReference point

Toxicological Studies

Research on the toxicological profile of this compound indicates a lower cumulative toxicity compared to other bufadienolides. In studies involving animal models, it was found that the compound had an LD50 value suggesting moderate toxicity without cumulative effects .

Observations from Animal Studies

  • Clinical signs included muscular tremors and neck twisting at higher doses.
  • Recovery was noted in subjects after administration, indicating non-cumulative toxicity.

Comparison with Similar Compounds

Data Table: Key Compounds and Activities

Compound Class Source Key Activity Potency (vs. This compound) Mechanism
This compound Bufadienolide Bersama abyssinica ATPase inhibition, Antitumor Reference compound Irreversible enzyme alkylation
Hellebrigenin Bufadienolide Helleborus spp. ATPase inhibition, Apoptosis induction 3-fold less potent Reversible ATPase inhibition
Hellebrigenin 3-iodoacetate Bufadienolide Synthetic ATPase inhibition 20-fold more potent than bromoacetate Site-directed alkylation
Physalin F Steroid Physalis angulata Anticancer (NF-κB inhibition) EC50 = 0.9 μg/mL Targets multiple cancer pathways
Oleanolic acid 3-acetate Triterpenoid Ginseng Apoptosis in ovarian/endometrial cancers N/A Mitochondrial depolarization

Research Findings and Implications

  • Structure-Activity Relationship : The 3-O-acetyl group in this compound enhances ATPase inhibition compared to hellebrigenin. Haloacetate derivatives further amplify potency via irreversible binding .
  • Cross-Species Cytotoxicity: Helleborus foetidus extracts exhibit 8–10-fold higher cytotoxicity than H. niger extracts, suggesting species-specific variations in bufadienolide content .
  • Therapeutic Potential: While this compound’s historical data is robust, newer derivatives (e.g., 3-iodoacetate) and analogues (e.g., physalins) offer promising avenues for targeted cancer therapy .

Q & A

Q. What are the primary natural sources and isolation methods for Hellebrigenin 3-acetate?

this compound is isolated from plants such as Bersama abyssinica and Kalanchoe spp. via solvent extraction (e.g., dichloromethane/methanol mixtures) followed by chromatographic purification (e.g., preparative HPLC) . Key validation steps include spectral analysis (NMR, MS) and comparison with synthetic standards to confirm purity and structural identity .

Q. Which spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound?

X-ray crystallography is essential for resolving its stereochemistry, including the β-orientation of the lactone ring (ring E) and cis/trans junctions of cyclohexane rings . NMR spectroscopy confirms proton environments (e.g., hydroxyl groups at C3 and C5) and hydrogen-bonding networks, while mass spectrometry validates molecular weight and fragmentation patterns .

Q. What is the known mechanism of action of this compound in enzyme inhibition?

this compound irreversibly inhibits Na+/K+-ATPase by forming covalent bonds with the enzyme, as demonstrated in in vitro assays using cardiac tissue homogenates . Derivatives like 3-iodoacetate enhance inhibition potency, suggesting critical roles of C3 substituents in enzyme interaction .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity and reduce cytotoxicity?

Structure-activity relationship (SAR) studies should focus on modifying the C3 and C5 positions. For example, acetylation at C3 improves stability, while diacetylation (3,5-diacetate) increases cytotoxicity . Computational docking models can predict binding affinities to Na+/K+-ATPase, guiding rational design of analogs with lower off-target effects .

Q. What experimental models are appropriate for studying the cytotoxic effects of this compound in cancer research?

Use cell lines with high Na+/K+-ATPase expression (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays . Parallel studies in ex vivo cardiac tissue can evaluate cardiotoxicity risks, ensuring therapeutic specificity . Metabolomic profiling (LC-MS/MS) identifies off-target interactions with lipid and polyketide pathways .

Q. How should discrepancies in cytotoxicity data between studies be methodologically addressed?

Variations in reported IC50 values may arise from differences in compound purity, cell line selection, or assay conditions. Standardize protocols by:

  • Using HPLC-purified samples (>95% purity) .
  • Validating cell line viability before assays (e.g., ATP quantification) .
  • Replicating experiments across multiple labs to control for technical variability .

Q. What strategies validate the role of this compound in modulating fungal metabolomes?

Network analysis of fungal exometabolomes (e.g., Aspergillus spp.) can identify interactions between this compound and mycotoxin pathways . Pair this with gene knockout models to confirm enzyme targets (e.g., cyclopiazonate dehydrogenase) via RT-qPCR and proteomics .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on the stability of this compound’s lactone ring?

Stability studies under varying pH and temperature conditions reveal that the lactone ring (ring E) degrades in alkaline environments, forming secohellebrigeninamide . Use accelerated stability testing (ICH guidelines) and monitor degradation via UPLC-UV to establish storage protocols .

Methodological Resources

  • Structural Validation : X-ray crystallography (CCDC deposition codes) and spectral databases (PubChem, ChemSpider) .
  • Cytotoxicity Assays : MTT protocols optimized for ATPase-rich cell lines .
  • Synthetic Chemistry : Acetylation techniques using acetic anhydride/pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hellebrigenin 3-acetate
Reactant of Route 2
Hellebrigenin 3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.